molecular formula C17H11ClN2O3S2 B5247416 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5247416
M. Wt: 390.9 g/mol
InChI Key: PKJOUSXJIDJGDG-WCSRMQSCSA-N
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Description

The compound “(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of aromatic rings, a thiazolidinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone core: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

    Introduction of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction where the thiazolidinone core reacts with a pyridine derivative.

    Formation of the benzodioxolylmethylidene group: This could be accomplished through a condensation reaction between the thiazolidinone intermediate and a benzodioxole derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions could target the double bonds or the aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules could provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzodioxoles: Compounds with the benzodioxole moiety are often studied for their potential as bioactive agents.

Uniqueness

The unique combination of functional groups in “(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” sets it apart from other compounds. This structural diversity could lead to unique biological activities and applications.

Properties

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S2/c18-12-6-14-13(22-9-23-14)4-11(12)5-15-16(21)20(17(24)25-15)8-10-2-1-3-19-7-10/h1-7H,8-9H2/b15-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJOUSXJIDJGDG-WCSRMQSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)CC4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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